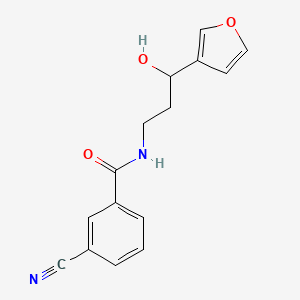

3-cyano-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a cyano group (CN) and a benzamide moiety are common in medicinal chemistry . They often exhibit interesting pharmacological properties . The furan ring is a common motif in natural products and pharmaceuticals, contributing to their bioactivity .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters . These reactions can be catalyzed by various catalysts .Molecular Structure Analysis

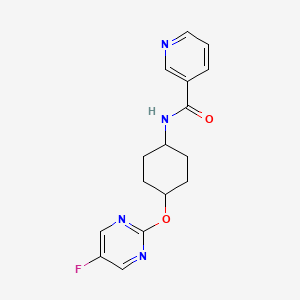

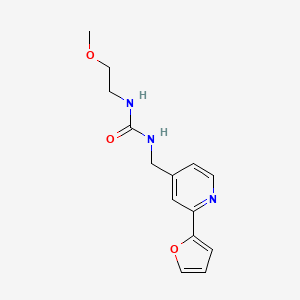

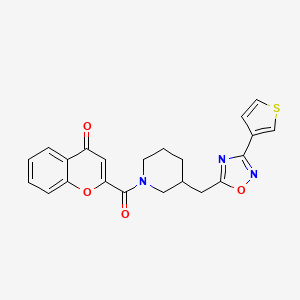

The molecular structure of similar compounds often includes a cyano group (CN), a benzamide moiety, and a furan ring. The exact structure would depend on the specific substituents and their positions.Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and depend on the functional groups present . For example, the cyano group can undergo transformations to form amines, carboxylic acids, and other functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity.科学的研究の応用

Synthetic Routes and Applications

The precursor 3-Benzyl-4-isopropyl-2(5H)-furanone, related to 3-cyano-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide, showcases synthetic pathways involving Pd-catalyzed cross-coupling reactions and Rh(I)-catalyzed hydrogenation, contributing to cytotoxic derivatives synthesis (Bellina & Rossi, 2002). Furthermore, the manipulation of furan derivatives through microwave-assisted tandem reactions with thiophene-2-carboxylic acids has been explored, highlighting the versatility of such compounds in organic synthesis and potential pharmaceutical applications (Mal’kina et al., 2013).

Molecular Structure Regulation for Sensing and Imaging

Ingenious structural modifications of 3-hydroxyflavone molecules have shown significant impact on excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. These modifications, achieved by extending the furan heterocycle and introducing a diethylamino group, pave the way for advancements in fluorescence sensing and imaging technologies (Han et al., 2018).

Catalytic Processes and Chemical Transformations

The employment of Pd nanoparticles supported on mesoporous graphitic carbon nitride has demonstrated a highly selective hydrogenation of phenolic compounds to valuable intermediates under mild conditions. Such catalytic processes underscore the potential for efficient and sustainable chemical transformations, relevant to the manufacturing sectors (Wang et al., 2011).

Colorimetric Sensing of Anions

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and their solid-state properties, including colorimetric sensing capabilities for fluoride anions, reveal significant potential for environmental monitoring and analytical chemistry applications. Such derivatives exhibit drastic color transitions, facilitating naked-eye detection of anions in solution (Younes et al., 2020).

Green Organic Chemistry Syntheses

The synthesis and enantioselective ene-reduction of E-2-cyano-3(furan-2-yl) acrylamide using marine and terrestrial-derived fungi illustrate the potential of biocatalysis in producing optically active compounds. This approach not only highlights the efficiency and sustainability of green chemistry methodologies but also the creation of compounds with pharmaceutical relevance (Jimenez et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-cyano-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c16-9-11-2-1-3-12(8-11)15(19)17-6-4-14(18)13-5-7-20-10-13/h1-3,5,7-8,10,14,18H,4,6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRYNHALLIIWTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCC(C2=COC=C2)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2531125.png)

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methylphenyl)-N-(2-phenylethyl)propanamide](/img/structure/B2531130.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)

![1-[6-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2531133.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2531140.png)